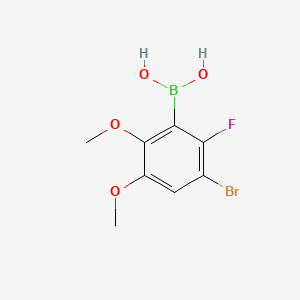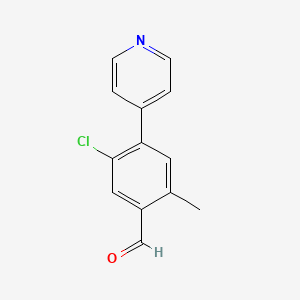
Dihydrodehydrodiconiferyl Alcohol Beta-D-Xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is a lignan glycoside, a type of compound that consists of a lignan moiety glycosidically linked to a carbohydrate component Lignans are a group of secondary metabolites found in plants, known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the glycosylation process to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dihydro derivatives, and substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of lignan glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7R,8R)-3-Methoxy-3’,4,7,9,9’-pentahydroxy-8,4’-oxyneolignan 4-xyloside**: This compound is structurally similar and belongs to the same class of lignan glycosides .
(7R,7R)-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8-O-4′-neolignan: Another lignan glycoside with similar structural features.
Uniqueness
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is unique due to its specific stereochemistry and glycosidic linkage, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for studying the relationship between structure and function in lignan glycosides.
Propriétés
Formule moléculaire |
C25H32O10 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23-,25+/m0/s1 |
Clé InChI |
GZLTWCGHVQYMHT-AEWAWPMYSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)









![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

